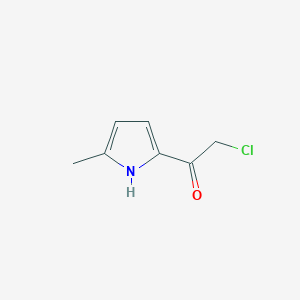
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” is a chemical compound that is a derivative of carbonyl 2-substituted pyrroles . It is related to other compounds such as 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of amines and sulfonamines . Another method involves the use of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” and its related compounds was determined by single crystal X-ray diffraction . All compounds crystallize with one molecule in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions of “2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone” and its derivatives involve various hydrogen bonds formed in their crystal structures . These hydrogen bonds adopt different H-bond motifs depending on the structure .Applications De Recherche Scientifique
Synthesis and Catalytic Behavior
A study focused on the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, leading to the development of NNN tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride. These complexes exhibited catalytic activities for ethylene reactivity, demonstrating the potential of such compounds in catalyzing polymerization processes (Sun et al., 2007).
Photoadducts Formation
Another research explored the photoadducts of certain pyrones with chloroethylenes, resulting in cycloadducts and subsequent dehydrochlorination to produce ethenyl pyrones. This highlights the utility of such chemical processes in synthesizing novel organic compounds (Shimo et al., 1987).
Corrosion Inhibition
Schiff bases derived from compounds similar to 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone have been evaluated for their effectiveness as corrosion inhibitors on carbon steel in acidic environments. These studies provide insights into the chemical structures conducive to corrosion inhibition (Hegazy et al., 2012).
Antimicrobial and Antitumor Activities
Research on hydrazonoyl substituted pyrimidinones, related to the structural motif of 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, showed these compounds exhibited moderate antibacterial, antifungal, and antitumor activities, along with inhibiting 5α-reductase. This signifies the potential biomedical applications of such derivatives (Edrees et al., 2010).
Polymerization Photoinitiators
A derivative, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, was synthesized as a photoinitiator for radical polymerization, indicating the role of similar compounds in initiating polymerization processes, highlighting their importance in material science (Dereli et al., 2020).
Propriétés
IUPAC Name |
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-6(9-5)7(10)4-8/h2-3,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNTHXYCCSCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

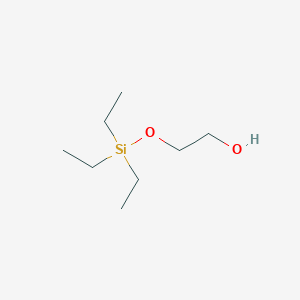
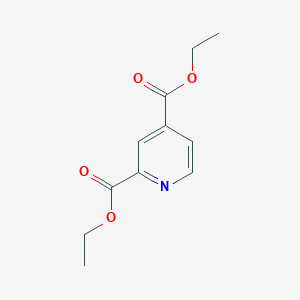
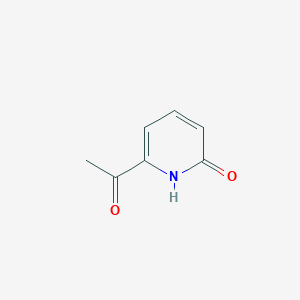
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
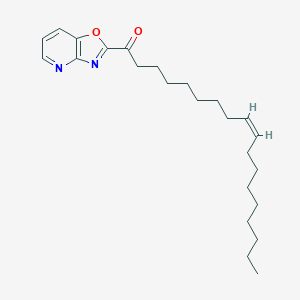
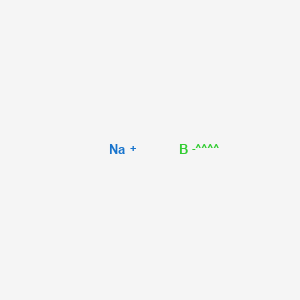
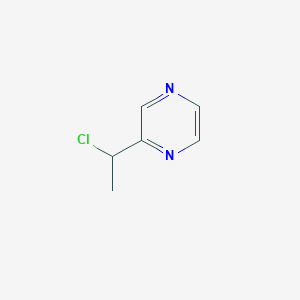
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
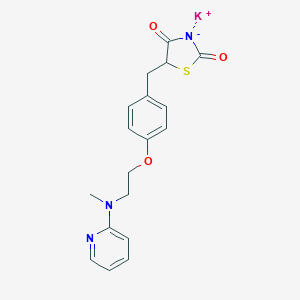
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
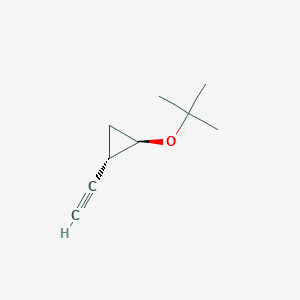
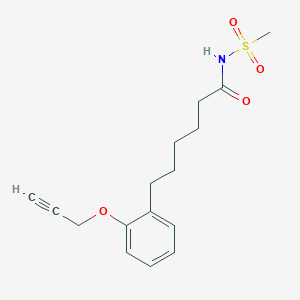
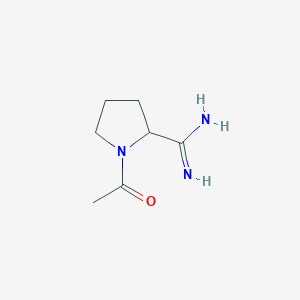
![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)